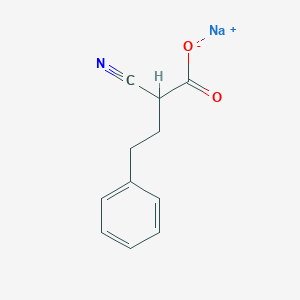

Sodium 2-cyano-4-phenylbutanoate

Description

Historical Context of Cyano-Substituted Carbonyl Compound Synthesis

The introduction of the cyano group into organic molecules, a process known as cyanation, has a rich history dating back to the 19th century. numberanalytics.com Early methods often relied on highly toxic reagents like hydrogen cyanide. numberanalytics.com Over the decades, significant progress has been made in developing safer and more efficient cyanation techniques, employing a variety of cyanating agents and catalysts. numberanalytics.comscielo.br

Key historical developments in the synthesis of cyano-substituted carbonyl compounds include:

The Knoevenagel Condensation: Described by Emil Knoevenagel in the 1890s, this reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. sigmaaldrich.comscielo.org.mx This method provides a direct route to α,β-unsaturated cyanoesters.

The Michael Addition: This reaction involves the conjugate addition of a nucleophile, such as a cyanide ion or a carbanion derived from a cyanoacetate, to an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org It is a powerful tool for forming carbon-carbon bonds and introducing the cyano group at the β-position. masterorganicchemistry.com

The Thorpe-Ziegler Reaction: Discovered by Jocelyn Field Thorpe and Karl Ziegler, this intramolecular condensation of dinitriles in the presence of a base leads to the formation of cyclic α-cyanoketones after hydrolysis. chem-station.comwikipedia.orgnumberanalytics.com This reaction has been instrumental in the synthesis of five- to eight-membered rings. chem-station.com

These foundational reactions, along with newer methods involving transition metal catalysis, have provided chemists with a robust toolbox for the synthesis of a wide array of cyano-substituted carbonyl compounds. tezu.ernet.inwikipedia.orgacs.org

Significance of 2-Cyano-4-Phenylbutanoate Scaffolds in Contemporary Synthetic Chemistry

The 2-cyano-4-phenylbutanoate scaffold is a valuable building block in modern organic synthesis due to the versatile reactivity of its functional groups. mdpi.comnih.govlifechemicals.com The cyano group can be readily transformed into other important functionalities, such as amines, carboxylic acids, and aldehydes, making it a synthetic linchpin. numberanalytics.com

The presence of the phenyl group introduces aromatic character, which is a common feature in many biologically active molecules. Furthermore, the chiral center at the α-position makes this scaffold a target for asymmetric synthesis, aiming to produce enantiomerically pure compounds that are crucial in medicinal chemistry. nih.govnih.gov The development of catalytic enantioselective methods for the synthesis of such chiral building blocks is an active area of research. nih.govresearchgate.netchemistryviews.org

The structural motif of a substituted butanoate is also found in various natural products and pharmaceuticals, further highlighting the importance of this scaffold. The ability to construct complex molecules from such versatile building blocks is a cornerstone of modern drug discovery and materials science. nih.govnih.gov

Overview of Research Trajectories for Sodium 2-Cyano-4-Phenylbutanoate

While specific research focused solely on Sodium 2-cyano-4-phenylbutanoate is not extensively documented in publicly available literature, the research trends for related α-cyano carbonyl compounds and phenylbutanoate derivatives suggest several potential trajectories.

A primary focus would likely be the development of efficient and stereoselective synthetic routes to this compound. This could involve the application of modern catalytic methods, such as organocatalysis or transition metal catalysis, to control the stereochemistry at the α-carbon. nih.govnih.gov

Another significant research direction would be the exploration of its utility as a synthetic intermediate. Researchers would likely investigate the transformation of the cyano and carboxylate groups into a variety of other functionalities to generate a library of novel compounds. These new molecules could then be screened for potential biological activity, drawing inspiration from the known therapeutic effects of related compounds like sodium phenylbutyrate.

Finally, the unique combination of a nitrile, a carboxylate, and a phenyl group within a flexible butane (B89635) chain could make Sodium 2-cyano-4-phenylbutanoate an interesting candidate for materials science applications, such as the synthesis of novel polymers or coordination complexes. researchgate.netresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-cyano-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2.Na/c12-8-10(11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-7H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZHEZXTJQEWOP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C#N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 2 Cyano 4 Phenylbutanoate Systems

Reaction Mechanisms of the Carboxylate and Ester Functional Groups

Nucleophilic Acyl Substitution Mechanisms at the Ester Carbonyl

The hydrolysis of esters, such as sodium 2-cyano-4-phenylbutanoate, is a slow reaction that is typically catalyzed by either acid or base. uci.edu The fundamental mechanism for nucleophilic acyl substitution involves a two-step process: addition and elimination. masterorganicchemistry.com Initially, a nucleophile attacks the electrophilic carbonyl carbon of the ester, breaking the pi bond and forming a tetrahedral intermediate. uci.edumasterorganicchemistry.com Subsequently, the carbon-oxygen pi bond reforms, leading to the expulsion of the leaving group. uci.edu

Under basic conditions, a process known as saponification, a strong nucleophile like the hydroxide (B78521) ion directly attacks the carbonyl carbon. masterorganicchemistry.comyoutube.com This is followed by the elimination of the alkoxide leaving group. uci.edu An acid-base reaction then occurs where the departing alkoxide deprotonates the newly formed carboxylic acid. masterorganicchemistry.com The reaction is driven to completion by this final deprotonation step. uci.edu

In an acidic environment, the carbonyl oxygen is first protonated. uci.eduopenochem.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile such as water. uci.eduopenochem.org A series of proton transfer steps then facilitates the elimination of the alcohol as a leaving group. libretexts.org To ensure the reaction proceeds to completion, Le Chatelier's principle is often employed, for instance, by using a large excess of water. uci.edu

The reactivity of the ester in these substitution reactions is influenced by the stability of the leaving group. Less reactive esters may require catalysis to proceed at a reasonable rate. openochem.org

Influence of the Phenyl Substituent and Butanoate Backbone on Reactivity

Role of Aromatic Interactions and Electronic Effects on Reaction Pathways

The phenyl group in the 2-cyano-4-phenylbutanoate system exerts a significant influence on its reactivity through a combination of inductive and resonance effects. The sp2-hybridized carbons of the phenyl ring are more electronegative than sp3-hybridized carbons, leading to an electron-withdrawing inductive effect (-I). quora.com This effect decreases the electron density on the atom to which the phenyl group is attached, potentially influencing the electrophilicity of the nearby carbonyl carbon. quora.com

The hydrophobic nature of the phenyl group also plays a role in the molecule's interactions, particularly in solution. quora.com The presence of different substituents on the phenyl ring can further modulate its electronic properties. Electron-donating groups will enhance the +M effect, while electron-withdrawing groups will intensify the -I effect, thereby fine-tuning the reactivity of the entire molecule. quora.com

Conformational Dynamics and Their Impact on Reactivity

The three-dimensional arrangement of atoms, or conformation, of the butanoate backbone and the orientation of the phenyl and cyano substituents have a profound impact on the reactivity of the 2-cyano-4-phenylbutanoate system. slideshare.net The rotation around single bonds allows the molecule to adopt various conformations, with staggered conformations generally being more stable and lower in energy than eclipsed conformations due to minimized torsional and steric strain. maricopa.edulibretexts.org

The relative orientation of the functional groups can influence reaction rates. For instance, in reactions proceeding through a tetrahedral intermediate, the steric hindrance presented by the substituents in different conformations can affect the accessibility of the reaction center to incoming reagents. spcmc.ac.inyoutube.com A conformation that minimizes steric repulsion in the transition state will be favored, leading to a faster reaction rate. spcmc.ac.in This is particularly relevant in cyclic systems, where equatorial substituents are often more reactive than their axial counterparts due to reduced steric hindrance. slideshare.net

Catalytic Reaction Mechanisms

Detailed Mechanisms of Palladium-Catalyzed Processes

Palladium catalysts are exceptionally versatile in promoting a wide array of organic transformations, including cross-coupling reactions. mdpi.com In the context of systems similar to 2-cyano-4-phenylbutanoate, palladium-catalyzed cyanation of aryl halides is a prominent reaction. nih.gov The general mechanism for these cross-coupling reactions often begins with the reduction of a Pd(II) precursor to the active Pd(0) species. nih.govresearchgate.net

The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction, such as a cyanation, involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X). nih.gov

Transmetalation or Ligand Exchange: In cyanation reactions using zinc cyanide, a transmetalation step occurs where the cyanide group from Zn(CN)₂ is transferred to the palladium center, displacing the halide and forming an Ar-Pd-CN complex. arkat-usa.org When other cyanide sources are used, a ligand exchange may take place. nih.gov

Reductive Elimination: The final step is reductive elimination from the Ar-Pd-CN intermediate, which yields the desired aryl nitrile (Ar-CN) and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The choice of ligands, solvents, and cyanide source can significantly impact the efficiency and reproducibility of these reactions. nih.govnih.gov For instance, the use of specific phosphine (B1218219) ligands can prevent catalyst deactivation by cyanide. nih.gov Some palladium-catalyzed reactions can also proceed via the formation of palladium nanoparticles, which act as the true catalytic species. researchgate.net

| Catalyst System | Substrate | Cyanide Source | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / 2-(di-t-butylphosphino)-1,1'-binaphthyl | 2-Acetamido phenyl chloride | Zn(CN)₂ | 2-Acetamido benzonitrile | 90% conversion | arkat-usa.org |

| Pd(OAc)₂ / dppf | Iodoarenes | Formamide | Benzonitriles | Good yields | nih.gov |

| Pd NPs@Fe₃O₄/chitosan/pumice | Haloarenes | K₄[Fe(CN)₆] | Benzonitriles | Up to 98% | nih.gov |

Electrochemical Catalysis: Anodic Processes and Electron Transfer Mechanisms

Electrochemical methods offer an alternative approach to catalyze chemical transformations, often under mild conditions. In the context of carboxylic acids, anodic oxidation can trigger a variety of reactions. escholarship.org The mechanism of these reactions is highly dependent on the electrode material and the reaction conditions. escholarship.org

For a molecule like 2-cyano-4-phenylbutanoate, anodic oxidation would likely involve the carboxylate group. The process can proceed through either a one-electron or a two-electron pathway. escholarship.org

One-Electron Pathway (Kolbe-type reaction): A one-electron oxidation of the carboxylate anion generates a carboxylate radical. This radical can then undergo decarboxylation to form an alkyl radical. This radical can then participate in subsequent reactions, such as dimerization or, in the presence of suitable functionalities, intramolecular rearrangements. For instance, a 1,4-aryl migration has been observed in β-hydroxycarboxylic acids, proceeding through a radical mechanism. escholarship.org

Two-Electron Pathway: A two-electron oxidation can lead to the formation of a carbocationic intermediate. This intermediate would then be susceptible to nucleophilic attack or rearrangement. For example, a semipinacol-type 1,2-group transfer has been reported for β-hydroxycarboxylic acids under certain electrochemical conditions. escholarship.org

The choice of anode material, such as platinum versus carbon-based electrodes, can be critical in directing the reaction towards a specific pathway and product. escholarship.org These electrochemical methods provide a powerful tool for controlling the reactivity and achieving selective transformations.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Confirmation

Application of Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a powerful method for identifying functional groups within a molecule, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation. For Sodium 2-cyano-4-phenylbutanoate, IR spectroscopy is crucial for confirming the presence of the key cyano and carboxylate moieties.

The cyano (C≡N) group provides a distinct and easily identifiable absorption band in the IR spectrum. The stretching vibration of the C≡N triple bond is found in a region where few other functional groups absorb, making it highly diagnostic. pressbooks.pub

Characteristic Frequency: Saturated aliphatic nitriles typically show a strong, sharp absorption band for the C≡N stretch in the range of 2260-2240 cm⁻¹. spectroscopyonline.com For Sodium 2-cyano-4-phenylbutanoate, the peak is expected in this region. Conjugation with an aromatic ring or a double bond can lower this frequency to the 2240-2220 cm⁻¹ range. spectroscopyonline.com The high polarity of the C≡N bond results in a significant change in dipole moment during the vibration, leading to a characteristically intense peak. spectroscopyonline.com

Reaction Monitoring: The distinctiveness of the nitrile peak allows for effective monitoring of reactions involving this functional group. During a synthesis, the appearance or disappearance of the characteristic C≡N band can signify the formation or consumption of the nitrile-containing compound. acs.org Changes in the chemical environment around the nitrile group, such as the formation of intermediates or products, can lead to shifts in its absorption frequency, providing valuable mechanistic information. nih.govrsc.org

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Saturated Aliphatic Nitrile (R-C≡N) | C≡N Stretch | 2260 - 2240 | Strong, Sharp |

| Aromatic/Conjugated Nitrile (Ar-C≡N) | C≡N Stretch | 2240 - 2220 | Strong, Sharp |

Data derived from multiple sources. spectroscopyonline.com

While the parent carboxylic acid, 2-cyano-4-phenylbutanoic acid, would exhibit a characteristic carbonyl (C=O) stretch around 1710 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹, the sodium salt form displays a different spectral signature. pressbooks.publibretexts.org The deprotonation of the carboxylic acid to form the carboxylate anion (COO⁻) results in delocalization of the negative charge between the two oxygen atoms.

This leads to the disappearance of the C=O and O-H bands and the appearance of two new, strong absorption bands: spectroscopyonline.com

Asymmetric Stretch (νₐₛ): This strong absorption typically occurs in the 1650–1540 cm⁻¹ range. spectroscopyonline.com

Symmetric Stretch (νₛ): A second strong absorption is found in the 1450–1360 cm⁻¹ region. spectroscopyonline.com

The high intensity of these peaks is due to the large change in dipole moment associated with the stretching of the highly polar carboxylate group. spectroscopyonline.com The precise positions of these bands can be sensitive to the nature of the cation and the coordination geometry (e.g., unidentate, bidentate, or bridging). 911metallurgist.comarxiv.org

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Very Broad, Strong |

| C=O Stretch | 1760 - 1690 | Strong | |

| Carboxylate Anion (-COO⁻) | Asymmetric Stretch | 1650 - 1540 | Strong |

| Symmetric Stretch | 1450 - 1360 | Strong |

Data derived from multiple sources. pressbooks.publibretexts.orgspectroscopyonline.com

To gain deeper insights into how Sodium 2-cyano-4-phenylbutanoate might be formed or how it behaves in a reaction, advanced IR techniques are employed.

In-situ IR Spectroscopy: This technique allows for the real-time monitoring of a chemical reaction as it occurs, without the need to isolate intermediates. youtube.com By inserting an IR probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by observing their characteristic absorption bands. youtube.comirdg.org This provides invaluable data for understanding reaction kinetics, identifying transient species, and elucidating reaction mechanisms. youtube.comacs.org

Time-Resolved IR Spectroscopy: Techniques such as 2D-IR spectroscopy can probe molecular dynamics and energy relaxation on extremely short timescales (femtoseconds to picoseconds). pitt.eduacs.org This would be particularly useful for studying the ultrafast dynamics of the carboxylate group's interaction with the sodium cation and surrounding solvent molecules, providing fundamental information about solvation and ion pairing. pitt.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of Sodium 2-cyano-4-phenylbutanoate would provide a unique fingerprint of its structure. Each chemically distinct proton in the molecule gives rise to a signal with a specific chemical shift, integration (proportional to the number of protons), and splitting pattern (due to coupling with neighboring protons).

Expected Signals:

Phenyl Protons: A complex multiplet in the aromatic region, typically ~7.1-7.3 ppm.

Benzylic Protons (-CH₂-Ph): A multiplet, likely around 2.6-2.9 ppm.

Methine Proton (-CH(CN)-): A multiplet whose position would be influenced by the adjacent cyano and carboxylate groups.

Methylene (B1212753) Protons (-CH₂-CH(CN)-): A multiplet further upfield.

Stereochemical Information: The carbon at position 2 is a stereocenter. The two protons of the methylene group at position 3 are diastereotopic, meaning they are chemically non-equivalent. This would result in them having different chemical shifts and appearing as a complex multiplet, likely an "AB quartet of doublets" or more complex pattern due to coupling with the methine proton at position 2. Detailed analysis of the coupling constants (J-values) between the protons on C2, C3, and C4 can help in determining the preferred conformation of the molecule in solution.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Characteristic Chemical Shifts:

Carboxylate Carbon (-COO⁻): This carbon is significantly deshielded and appears far downfield, typically in the 165-185 ppm range. pressbooks.publibretexts.org

Nitrile Carbon (-C≡N): The sp-hybridized nitrile carbon absorbs in a characteristic window between 115-125 ppm. pressbooks.publibretexts.orgyoutube.com This signal is often of lower intensity due to being a quaternary carbon (no attached protons). youtube.comoregonstate.edu

Aromatic Carbons: Signals for the phenyl group carbons appear in the ~125-145 ppm region. oregonstate.edu

Aliphatic Carbons: The sp³-hybridized carbons of the butanoate chain (C2, C3, C4) will appear in the upfield region of the spectrum, typically between 20-60 ppm.

| Carbon Atom Type | Hybridization | Predicted Chemical Shift (ppm) |

|---|---|---|

| Carboxylate (-C OO⁻) | sp² | 165 - 185 |

| Aromatic (Ph) | sp² | 125 - 145 |

| Nitrile (-C ≡N) | sp | 115 - 125 |

| Aliphatic (-CH₂-, -CH-) | sp³ | 20 - 60 |

Data derived from multiple sources. pressbooks.publibretexts.orgyoutube.comoregonstate.edu

UV-Visible (UV-Vis) and Raman Spectroscopy for Electronic Structure and Vibrational Dynamics

UV-Vis and Raman spectroscopy are powerful non-destructive techniques that probe the electronic and vibrational states of a molecule, respectively.

The UV-Vis spectrum of Sodium 2-cyano-4-phenylbutanoate is expected to be dominated by the electronic transitions of the phenyl group. Aromatic rings typically exhibit strong π → π* transitions. For the unsubstituted benzene (B151609) ring, these transitions appear as a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm.

In Sodium 2-cyano-4-phenylbutanoate, the alkyl substituent on the phenyl ring would likely cause a slight red-shift (bathochromic shift) and an increase in intensity (hyperchromic effect) of these absorption bands. The carboxylate and cyano groups are chromophorically isolated from the phenyl ring by the saturated alkyl chain and are not expected to contribute significantly to the absorption in the standard UV-Vis range (>200 nm).

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a characteristic fingerprint. The nitrile (-C≡N) group is particularly well-suited for Raman analysis, as it possesses a strong, sharp, and distinct vibrational mode in a relatively uncongested region of the spectrum, typically between 2100 and 2300 cm⁻¹. researchgate.net The exact position of this band is sensitive to the local electronic environment.

Other expected key Raman signatures for Sodium 2-cyano-4-phenylbutanoate would include:

Phenyl Ring Modes: Aromatic C-H stretching vibrations (~3050 cm⁻¹) and characteristic ring stretching vibrations (puckering and breathing modes) in the 1400-1600 cm⁻¹ region.

Carboxylate Group: Symmetric and asymmetric stretching vibrations of the COO⁻ group.

Alkyl Chain: C-H stretching modes (~2850-2950 cm⁻¹) and C-C stretching vibrations. researchgate.net

The combination of these signals provides a unique vibrational profile for the compound. arxiv.org

Time-resolved UV-Vis and Raman spectroscopy can be employed to monitor chemical reactions in real-time and detect the formation of short-lived transient intermediates. For instance, in a reaction involving the modification of the phenyl ring or the cyano group, changes in the UV-Vis absorption spectrum or the appearance and disappearance of specific Raman bands could be tracked over time. nih.gov The high sensitivity of the cyano stretch in Raman spectroscopy makes it an excellent probe for reactions involving this functional group. By monitoring changes in its frequency or intensity, one could gain insight into the formation of intermediate species where the electronic environment of the nitrile is altered.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone of chemical analysis, providing information on the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). nih.gov This precision allows for the determination of a molecule's elemental formula, as each unique formula has a distinct theoretical exact mass. For Sodium 2-cyano-4-phenylbutanoate, HRMS is essential for confirming its molecular formula of C₁₁H₁₀NNaO₂. biosynth.com The close agreement between the experimentally measured mass and the theoretically calculated mass provides unequivocal confirmation of the compound's elemental composition. mdpi.com

Table 2: HRMS Data for Sodium 2-cyano-4-phenylbutanoate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀NNaO₂ |

| Theoretical Exact Mass ([M+H]⁺ of anion) | 212.0682 Da (for C₁₁H₁₁NO₂) |

| Theoretical Exact Mass ([M]⁻ of anion) | 210.0533 Da (for C₁₁H₉NO₂) |

The analysis of the anionic part (2-cyano-4-phenylbutanoate) in negative ion mode or the protonated molecule in positive ion mode would be compared against the calculated values to validate the identity.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is highly dependent on the molecule's structure and provides a roadmap for its connectivity. For the 2-cyano-4-phenylbutanoate anion, several fragmentation pathways can be predicted based on established chemical principles. libretexts.orgnih.govnih.gov

Common fragmentation pathways would likely include:

Loss of CO₂: Decarboxylation of the carboxylate anion is a common fragmentation pathway, which would result in a significant fragment ion.

Alpha-Cleavage: Cleavage of the bonds adjacent to the cyano group or the phenyl group.

Loss of HCN: Elimination of hydrogen cyanide from the molecule.

Cleavage of the Butane (B89635) Chain: Fragmentation at various points along the C-C backbone.

Studying these fragmentation patterns is crucial for distinguishing between isomers and confirming the specific arrangement of functional groups within the molecule.

Table 3: Predicted Key Fragment Ions for the 2-cyano-4-phenylbutanoate Anion in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) |

|---|---|---|---|

| 211.08 (C₁₁H₁₀NO₂) | [M - CO₂]⁻ | CO₂ | 167.09 |

| 211.08 (C₁₁H₁₀NO₂) | [M - HCN]⁻ | HCN | 184.07 |

| 211.08 (C₁₁H₁₀NO₂) | [C₆H₅CH₂]⁻ (Benzyl anion) | C₄H₄NO₂ | 91.05 |

Fragmentation Pattern Analysis for Structural Elucidation and Impurity Profiling

Mass spectrometry, particularly when coupled with chromatographic separation techniques (LC-MS/MS), is an indispensable tool for the structural elucidation of organic molecules and the identification of trace-level impurities. The fragmentation of a molecule within the mass spectrometer is not a random process but follows predictable pathways governed by the principles of chemical stability. By analyzing the resulting fragment ions, a detailed picture of the molecule's structure can be constructed.

For Sodium 2-cyano-4-phenylbutanoate, the analysis would typically be performed on the corresponding free acid, 2-cyano-4-phenylbutanoic acid, or its simple esters, as the sodium salt itself is non-volatile. The fragmentation patterns of related compounds, such as those containing cyano and carboxylic acid or ester functionalities, provide a basis for predicting the behavior of this specific molecule.

Predicted Fragmentation Pathways:

The fragmentation of 2-cyano-4-phenylbutanoic acid is expected to be influenced by its key functional groups: the carboxylic acid, the cyano group, and the phenylalkyl chain. Common fragmentation behaviors for such structures include:

Decarboxylation: A characteristic fragmentation for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO2), resulting in a fragment with a mass 44 units less than the molecular ion. libretexts.orglibretexts.org

Alpha-Cleavage: Cleavage of the bond adjacent to the cyano group or the carbonyl group can occur. libretexts.orglibretexts.org

Benzylic Cleavage: The bond between the benzyl (B1604629) group and the rest of the molecule is prone to cleavage, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a benzyl cation.

Loss of Small Neutral Molecules: Elimination of small, stable neutral molecules such as water (H2O) from the molecular ion can also be observed. libretexts.orglibretexts.org

The following table outlines the predicted major fragment ions for 2-cyano-4-phenylbutanoic acid, the protonated form of Sodium 2-cyano-4-phenylbutanoate.

| Predicted Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |

| 190 | [M-H]⁻ | Deprotonated molecular ion |

| 146 | [M-H-CO2]⁻ | Decarboxylation |

| 117 | [C9H9]⁺ | Tropylium ion formation |

| 91 | [C7H7]⁺ | Benzylic cleavage |

Impurity Profiling:

The identification of impurities is a critical aspect of chemical analysis, ensuring the purity and quality of the target compound. Impurities in a sample of Sodium 2-cyano-4-phenylbutanoate could originate from the starting materials, by-products of the synthesis, or degradation products. A plausible synthetic route for Sodium 2-cyano-4-phenylbutanoate involves the reaction of a 4-phenylbutyrate (B1260699) derivative with a cyanide source.

Potential impurities could therefore include unreacted starting materials or by-products from side reactions. For instance, if the synthesis involves the cyanation of an ester of 4-phenylbutanoic acid, residual ester could be present.

The table below lists potential process-related impurities and their expected molecular ions, which would be targeted during an LC-MS analysis.

| Potential Impurity | Chemical Name | Expected Molecular Ion (m/z) |

| Impurity A | 4-Phenylbutanoic acid | 164 |

| Impurity B | Ethyl 4-phenylbutanoate | 192 |

| Impurity C | 2,2-Dicyano-4-phenylbutanoate | 215 |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the properties of organic molecules like Sodium 2-cyano-4-phenylbutanoate.

The initial step in most computational studies is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. researchgate.net For the 2-cyano-4-phenylbutanoate anion, optimization would reveal the spatial arrangement of the phenyl ring relative to the chiral center and the cyano and carboxylate groups.

Once the geometry is optimized, the electronic structure can be analyzed. Key properties include the distribution of electron density, molecular orbital energies, and the electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily associated with the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting regions. nih.gov In 2-cyano-4-phenylbutanoate, the HOMO is expected to be located around the phenyl ring and the carboxylate group, whereas the LUMO would likely be concentrated on the electron-withdrawing cyano group. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for the 2-cyano-4-phenylbutanoate Anion Calculated at the B3LYP/6-311G(d,p) level of theory. Data is representative of typical outputs from DFT calculations.

| Property | Value |

|---|---|

| Energy of HOMO | -6.59 eV |

| Energy of LUMO | -0.82 eV |

| HOMO-LUMO Energy Gap | 5.77 eV |

DFT is a powerful tool for exploring the mechanisms of chemical reactions. For Sodium 2-cyano-4-phenylbutanoate, this could involve studying reactions such as nucleophilic attack at the nitrile carbon or reactions involving the carboxylate group. nih.gov By mapping the potential energy surface, researchers can identify the minimum energy pathway a reaction is likely to follow.

A critical part of this process is locating the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. For instance, DFT calculations can model the hydrolysis of the nitrile group to an amide, a common reaction for nitriles. libretexts.org The calculations would identify the structure of the transition state for the nucleophilic attack of a water molecule on the nitrile carbon, providing insight into the reaction's feasibility and rate. nih.gov These studies have shown that the reaction often proceeds through a concerted mechanism where bond breaking and formation occur simultaneously. nih.gov

DFT calculations can predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. This allows for the assignment of specific absorption bands in an experimental spectrum to particular vibrational modes, such as the characteristic C≡N stretch of the nitrile group and the symmetric and asymmetric stretches of the carboxylate group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared to experimental NMR spectra to aid in structure elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and generate a theoretical UV-Vis absorption spectrum, helping to understand the molecule's photophysical properties.

Møller-Plesset Perturbation Theory (MP2) for Conformational Analysis

Møller-Plesset perturbation theory is a post-Hartree-Fock ab initio method that provides a higher level of theory by including electron correlation effects, which are not fully accounted for in standard DFT. chemeurope.com MP2, the second-order implementation, is particularly useful for conformational analysis, where subtle differences in non-covalent interactions can determine the relative stability of different conformers.

For a flexible molecule like 2-cyano-4-phenylbutanoate, with several rotatable bonds, MP2 calculations can provide a more accurate description of the potential energy surface and the energy differences between various rotational isomers (rotamers) than DFT alone. This is crucial for understanding the molecule's preferred shape in the gas phase or in non-polar environments. Methods like localized MP2 (LMP2) have been developed to make these computationally demanding calculations feasible for larger molecules. chemeurope.com

Application of Ab Initio Quantum Methods for Electronic Profiles and Molecular Properties

Ab initio quantum methods are a class of computational techniques that solve the electronic Schrödinger equation from "first principles," without using empirical parameters. wikipedia.orglibretexts.org These methods, including Hartree-Fock and more advanced techniques like Coupled Cluster theory, offer a systematic way to approach the exact solution, with accuracy generally improving as the level of theory and the size of the basis set increase. nih.gov

For Sodium 2-cyano-4-phenylbutanoate, high-level ab initio calculations can be used to obtain benchmark values for various molecular properties, such as the precise electron distribution, dipole moment, and polarizability. These methods provide a deep understanding of the electronic profile of the molecule, serving as a reference to validate the accuracy of more computationally efficient methods like DFT. nih.gov

Molecular Dynamics Simulations for Understanding Solvent Effects and Molecular Interactions

While quantum mechanical calculations are excellent for describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic and intermolecular forces. ucl.ac.uk

For Sodium 2-cyano-4-phenylbutanoate, an aqueous solution would be the most relevant environment to simulate. MD simulations can provide detailed insights into:

Solvation Structure: The arrangement of water molecules around the 2-cyano-4-phenylbutanoate anion and the sodium cation can be characterized. This is often analyzed using radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. nih.gov For the carboxylate group, a strong, well-defined hydration shell is expected. nih.gov

Ion Pairing: Simulations can explore the extent to which the sodium cation and the carboxylate anion remain associated as a contact ion pair versus a solvent-separated ion pair.

Dynamic Properties: MD simulations can be used to calculate transport properties like diffusion coefficients for the ions and the solvent molecules. ucl.ac.uk They also reveal the dynamics of hydrogen bonding between the solute and water molecules.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of Sodium 2-cyano-4-phenylbutanoate in Water Data is representative of typical outputs from MD simulations and is used for illustrative purposes.

| Parameter | Description | Illustrative Value/Observation |

|---|---|---|

| g(r) for O(carboxylate)-H(water) | Radial Distribution Function | Sharp first peak around 1.8 Å, indicating strong hydrogen bonding. |

| Hydration Number of Na⁺ | Average number of water molecules in the first solvation shell | ~5-6 |

| Hydration Number of -COO⁻ | Average number of water molecules in the first solvation shell | ~6-8 |

| Diffusion Coefficient of Anion | Measure of mobility in water at 298 K | 0.8 x 10⁻⁵ cm²/s |

Applications in Advanced Organic Synthesis

Role of 2-Cyano-4-Phenylbutanoate as a Versatile Synthetic Intermediate

Sodium 2-cyano-4-phenylbutanoate, and its corresponding ester derivatives, are recognized as versatile synthetic intermediates. The reactivity of this molecule is largely dictated by the presence of the cyano group, which activates the adjacent methylene (B1212753) (CH2) group, making it susceptible to deprotonation by a base. This carbanion can then participate in a variety of nucleophilic reactions, allowing for the formation of new carbon-carbon bonds. This reactivity is fundamental to its role as an intermediate, enabling chemists to build more complex molecular frameworks.

The dual functionality of the cyano and carboxylate/ester groups allows for sequential reactions. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, significantly altering the molecule's properties and allowing for further synthetic manipulations. This versatility makes it a valuable precursor in multi-step syntheses.

Table 1: Key Reactive Sites of 2-Cyano-4-Phenylbutanoate and Their Synthetic Potential

| Reactive Site | Type of Reaction | Potential Products |

| α-Methylene (adjacent to CN) | Alkylation, Condensation | Substituted butanoates, Precursors to cyclic compounds |

| Cyano Group (C≡N) | Hydrolysis, Reduction | Carboxylic acids, Amides, Amines |

| Carboxylate Group (COO⁻) | Esterification (from acid form) | Ester derivatives |

Precursors for the Synthesis of Diverse Heterocyclic Compounds

The activated methylene group in 2-cyano-4-phenylbutanoate derivatives is a key feature that facilitates their use as precursors for a wide array of heterocyclic compounds. The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a prominent reaction in this context. wikipedia.orgsigmaaldrich.com While direct examples with Sodium 2-cyano-4-phenylbutanoate are not extensively documented, the reactivity of analogous cyanoacetates is well-established in the synthesis of heterocycles like pyridones and pyrimidines. rsc.orgresearchgate.netresearchgate.net

For instance, the condensation of ethyl cyanoacetate (B8463686) with aldehydes and other reagents is a common strategy for constructing pyridone rings. rsc.orgresearchgate.net A similar reaction pathway can be envisioned for 2-cyano-4-phenylbutanoate derivatives, leading to pyridones bearing a phenylethyl substituent. Furthermore, the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, offers a pathway to cyclic ketones which can be further elaborated into various heterocyclic systems. wikipedia.orgbuchler-gmbh.comchemeurope.comsynarchive.com

Table 2: Examples of Heterocyclic Systems Synthesized from Cyanoacetate Analogs

| Reactant(s) | Reaction Type | Resulting Heterocycle |

| Ethyl cyanoacetate, Aldehyde, Ammonium (B1175870) Acetate (B1210297) | Hantzsch-like reaction | Dihydropyridines |

| Ethyl cyanoacetate, 1,3-Dicarbonyl, Ammonium Carbonate | Guareschi–Thorpe reaction | Hydroxy-cyanopyridines rsc.org |

| Cyanoacetamide, Enones | Michael addition/cyclization | 3-Cyano-2-pyridones rsc.org |

| Ethyl cyanoacetate, Formamidine | Cyclocondensation | Pyrimidines |

Building Blocks for the Construction of Complex Organic Molecules

The utility of Sodium 2-cyano-4-phenylbutanoate extends to its role as a building block in the synthesis of more complex, non-heterocyclic organic molecules, including natural product fragments. chimia.chnih.govnih.govresearchgate.netresearchgate.net The ability to introduce a phenylethyl-substituted, functionalized four-carbon unit makes it a valuable synthon. The cyano and carboxylate groups can be chemically manipulated post-assembly to introduce further complexity. For example, the hydrolysis of the nitrile to a carboxylic acid would yield a substituted glutaric acid derivative, a common motif in natural products.

Utilization in the Synthesis of Advanced Materials and Polymers

Carboxylic acids and their derivatives are fundamental in polymer chemistry for the synthesis of polyesters and polyamides. numberanalytics.com While specific applications of Sodium 2-cyano-4-phenylbutanoate in this area are not widely reported, its structure suggests potential. The corresponding diacid or diamine derivatives, obtained through hydrolysis or reduction of the nitrile group, respectively, could serve as monomers in condensation polymerizations.

Furthermore, the cyano group itself can participate in polymerization reactions. For instance, Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, a versatile method for creating well-defined polymers, often utilizes chain transfer agents containing cyano groups. nih.gov The 4-cyanopentanoic acid moiety, structurally similar to a derivative of our title compound, is a known component of such agents. nih.gov This suggests a potential role for 2-cyano-4-phenylbutanoate derivatives in the synthesis of advanced polymers with controlled architectures.

Table 3: Potential Polymer-Related Applications of 2-Cyano-4-Phenylbutanoate Derivatives

| Derivative | Polymerization Type | Potential Polymer Class |

| Diacid (from nitrile hydrolysis) | Condensation | Polyesters, Polyamides |

| Diamine (from nitrile reduction) | Condensation | Polyamides |

| Cyano-containing derivative | RAFT Polymerization | Controlled architecture polymers |

Strategies for Late-Stage Functionalization Using the Cyano-Butanoate Moiety

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules to fine-tune their properties. The cyano-butanoate moiety offers several handles for such modifications. The phenyl group is amenable to various C-H functionalization reactions, allowing for the introduction of new substituents.

The cyano group itself can be a target for LSF. While not a direct C-H functionalization, its conversion to other functional groups in a late step of a synthetic sequence can be highly valuable. For example, the transformation of the nitrile to a tetrazole ring, a common bioisostere for a carboxylic acid, can dramatically alter the biological properties of a molecule. Although specific examples involving Sodium 2-cyano-4-phenylbutanoate are scarce, the general principles of LSF are applicable.

Future Directions and Emerging Research Areas

Development of Novel and Highly Efficient Catalytic Systems

The primary route to the core structure of 2-cyano-4-phenylbutanoate involves the conjugate addition of a cyanide source to an α,β-unsaturated precursor, a type of Michael addition or hydrocyanation reaction. Future research is intensely focused on creating catalysts that can perform this transformation with higher efficiency, selectivity, and under milder conditions. The key challenge lies in controlling enantioselectivity to produce a single desired stereoisomer.

Recent advances have moved beyond traditional methods, exploring a range of sophisticated catalysts. rsc.org For instance, the development of chiral aluminum salen complexes has shown remarkable success in the catalytic, enantioselective conjugate addition of hydrogen cyanide to α,β-unsaturated imides, achieving high yields and enantiomeric excesses up to 97%. beilstein-journals.org This type of catalyst operates through a dual activation mechanism, where the catalyst binds both the electrophile and the cyanide nucleophile to orchestrate a highly controlled bond formation. beilstein-journals.org

Transition metals like palladium, nickel, and ruthenium are also at the forefront of catalyst development. researchgate.netsciforum.net Nickel-based catalysts, in particular, are effective for the hydrocyanation of unactivated alkenes, a reaction of major industrial importance. nih.gov Research is focused on designing chiral phosphine (B1218219) ligands for these metals that can induce high asymmetry in the addition of cyanide to prochiral alkenes. researchgate.net Similarly, copper-catalyzed systems are emerging as powerful tools for the asymmetric acylcyanation of olefins, a process that installs both a cyano group and an acyl group in a single step with high enantiopurity. comporgchem.com These methods often avoid the direct use of highly toxic hydrogen cyanide gas by generating it in situ from safer precursors like trimethylsilyl (B98337) cyanide (TMSCN) or by using cyanide salts like zinc cyanide (Zn(CN)₂). beilstein-journals.orgnih.gov

The table below summarizes findings from recent studies on catalytic systems relevant to the synthesis of chiral cyanobutanoates.

| Catalyst Type | Substrate Type | Cyanide Source | Key Findings |

| (Salen)AlIII Complex | α,β-Unsaturated Imides | HCN (from TMSCN) | Achieved up to 97% enantiomeric excess and 90% yield. beilstein-journals.org |

| Nickel/Chiral Phosphine | Unactivated Alkenes | HCN or Zn(CN)₂ | Enables asymmetric hydrocyanation; ligand structure is critical for selectivity. nih.govnih.gov |

| Copper/Chiral Ligand | Alkenes | TMSCN | Effective for enantioselective acylcyanation, producing β-cyano ketones with >99:1 e.r. comporgchem.com |

| Ruthenium Complexes | Tertiary Amines | NaCN | Catalyzes oxidative cyanation to form α-aminonitriles. researchgate.net |

Future work in this area will continue to target catalysts that are more robust, require lower loadings, operate at ambient temperatures, and utilize safer, more sustainable cyanide sources. The ultimate goal is to develop a catalytic system that can produce enantiomerically pure Sodium 2-cyano-4-phenylbutanoate in a single, efficient step from readily available starting materials.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis. For the production of compounds like Sodium 2-cyano-4-phenylbutanoate, flow chemistry offers substantial advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability.

The use of highly toxic reagents such as hydrogen cyanide or azides, often employed in nitrile synthesis, is significantly safer in a flow regime. researchgate.net The small reactor volumes minimize the quantity of hazardous material present at any given moment. A continuous-flow microreactor has been successfully used for the Schmidt reaction of aldehydes with trimethylsilyl azide (B81097) (TMSN₃) to produce nitriles, demonstrating high yields and improved safety. researchgate.net Furthermore, innovative flow reactors using gas-permeable membranes have been developed for the on-demand generation and immediate consumption of anhydrous HCN, preventing its accumulation and enabling safer hydrocyanation reactions. researchgate.net

Flow chemistry is particularly well-suited for catalytic reactions. Immobilizing catalysts, such as the chiral organocatalysts or metal complexes used for asymmetric cyanation, onto solid supports or within packed-bed reactors allows for their easy separation from the product stream and continuous reuse. This has been demonstrated in the synthesis of various chiral pharmaceutical intermediates. sciforum.netsciforum.net

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of hazardous reagents. | Enhanced safety with small internal volumes and contained systems. researchgate.netresearchgate.net |

| Control | Difficult to control temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and residence time. |

| Scalability | Often requires re-optimization of conditions for scale-up. | Scalable by running the system for longer durations or in parallel. researchgate.net |

| Efficiency | Can suffer from lower space-time yields. | Generally higher space-time yields and improved product consistency. |

Complementing flow chemistry, automated synthesis platforms are accelerating the discovery and optimization of reaction conditions. rsc.orgcomporgchem.com These robotic systems can perform numerous experiments in parallel, systematically varying catalysts, solvents, and temperatures to rapidly identify optimal conditions for a specific transformation, such as the Michael addition required for the synthesis of the 2-cyano-4-phenylbutanoate backbone. nih.govnih.gov Platforms like SynFini and Chemspeed can integrate synthesis, work-up, and analysis, creating a fully automated workflow from a digital design to a physical molecule. nih.govacspubs.org The integration of these automated platforms with continuous flow reactors promises to create "self-driving" laboratories capable of optimizing and producing complex molecules with minimal human intervention. comporgchem.com

Exploration of Non-Conventional Reaction Media and Conditions

The search for greener, more efficient, and novel synthetic pathways has led chemists to explore reaction environments beyond traditional organic solvents and thermal heating. These non-conventional approaches are highly relevant to the synthesis of Sodium 2-cyano-4-phenylbutanoate.

Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) are emerging as promising "green" reaction media. DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea) that form a liquid with a melting point far below that of its individual components. researchgate.netauburn.edu They are often biodegradable, non-toxic, and inexpensive. DESs based on choline chloride and zinc chloride have been shown to act as both the solvent and catalyst for Michael additions and the synthesis of nitrogen-containing heterocycles from nitriles. researchgate.netauburn.edu Their unique solvent properties can enhance reaction rates and selectivity compared to conventional solvents. auburn.edu

Sonochemistry , the application of ultrasound to chemical reactions, offers another alternative activation method. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures. researchgate.netnih.gov This can dramatically accelerate reactions, particularly in heterogeneous systems. Ultrasound has been used to promote cyanation reactions and has been shown to enhance selectivity in certain metal-catalyzed C-H functionalizations. researchgate.netsciforum.net In one instance, an ultrasound-promoted reaction using a Brønsted acid ionic liquid successfully catalyzed the hydrothiocyanation of alkynes, demonstrating the synergy between different non-conventional techniques. rsc.org

Mechanochemistry , which involves inducing reactions through mechanical force (e.g., grinding or milling) in the absence of bulk solvent, is a rapidly growing area of green chemistry. This technique can lead to different reaction pathways and product selectivities compared to solution-phase chemistry. While specific applications to the synthesis of Sodium 2-cyano-4-phenylbutanoate are not yet reported, mechanochemical methods have been developed for the synthesis of other nitriles, offering a solvent-free and potentially more sustainable route. nih.gov

| Technique | Principle | Potential Application to 2-Cyano-4-phenylbutanoate Synthesis | Key Advantages |

| Deep Eutectic Solvents | Formation of a low-melting liquid from a mixture of solids. auburn.edu | Acting as a recyclable solvent and/or catalyst for the Michael addition step. | Green, biodegradable, low cost, tunable properties. researchgate.netauburn.edu |

| Ionic Liquids | Salts with low melting points, consisting of discrete ions. rsc.org | Alternative solvent media for catalytic hydrocyanation, potentially enhancing catalyst stability and recyclability. | Low vapor pressure, high thermal stability. rsc.org |

| Sonochemistry | Acoustic cavitation creates localized high-energy zones. researchgate.netnih.gov | Acceleration of the cyanide addition reaction, especially if heterogeneous catalysts are used. | Enhanced reaction rates, potential for novel reactivity. beilstein-journals.orgsciforum.net |

| Mechanochemistry | Application of mechanical force to induce chemical reactions. nih.gov | Solvent-free synthesis of the nitrile precursor. | Reduced solvent waste, energy efficiency, access to different polymorphs. nih.gov |

The exploration of these non-conventional methods provides a rich toolbox for chemists to design more sustainable and efficient processes for producing fine chemicals.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new synthetic strategies. For a molecule like Sodium 2-cyano-4-phenylbutanoate, whose synthesis hinges on a stereoselective C-C bond formation, computational modeling offers profound insights that can accelerate the development of superior catalysts and processes. acspubs.org

Density Functional Theory (DFT) is a powerful quantum mechanical method used to elucidate reaction mechanisms and predict the stability of intermediates and transition states. rsc.orgresearchgate.net DFT calculations have been extensively applied to study hydrocyanation and Michael addition reactions. researchgate.netsciforum.net For example, computational studies have been used to understand the mechanism of base-catalyzed hydrocyanation of α,β-unsaturated ketones, providing insights that are crucial for the rational design of more effective catalysts. researchgate.netsciforum.net Similarly, DFT has been employed to investigate the mechanism of nickel-catalyzed hydrocyanation of alkynes, explaining the origins of regioselectivity and the effect of different ligands on the reaction outcome. nih.gov By modeling the interaction between a chiral catalyst, the substrate, and the cyanide nucleophile, researchers can predict which catalyst design will lead to the highest enantioselectivity, thereby guiding experimental efforts and reducing trial-and-error. comporgchem.com

Beyond mechanistic studies, Machine Learning (ML) is revolutionizing reaction optimization and discovery. beilstein-journals.orgresearchgate.net ML algorithms can be trained on large datasets of known reactions to predict the outcomes of new transformations, including yield and selectivity. beilstein-journals.org For a given reaction, such as the synthesis of the 2-cyano-4-phenylbutanoate core, an ML model can suggest the optimal combination of catalyst, solvent, temperature, and other parameters from a vast experimental space. researchgate.netnih.gov When integrated with automated synthesis platforms, this creates a closed loop where the ML algorithm suggests experiments, the robot performs them, and the results are fed back to the algorithm to refine its predictions in the next cycle. beilstein-journals.orgnih.gov This data-driven approach dramatically accelerates the optimization process. acs.org

| Computational Method | Application in Synthesis Design | Specific Example Relevant to 2-Cyano-4-phenylbutanoate |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; prediction of transition state energies and catalyst-substrate interactions. researchgate.netnih.gov | Modeling the transition state of the Michael addition of cyanide to a phenylbutenoate precursor with a chiral catalyst to predict enantioselectivity. comporgchem.com |

| Machine Learning (ML) | Optimization of reaction conditions (yield, selectivity); prediction of reaction outcomes; catalyst discovery. beilstein-journals.orgresearchgate.net | Using an algorithm to screen a library of ligands and solvents to find the optimal conditions for the asymmetric hydrocyanation step. nih.gov |

| ONIOM (QM/MM) | Studying large, complex systems by treating the reactive core with high-level quantum mechanics (QM) and the periphery with molecular mechanics (MM). comporgchem.com | Analyzing the role of a complex organocatalyst in the enantioselective Michael addition to understand the origins of stereoselectivity. comporgchem.com |

The synergy between these computational methods and experimental work is setting a new standard for chemical synthesis. By predicting the most promising synthetic routes and conditions before entering the lab, researchers can save significant time and resources, leading to the faster, more efficient, and more sustainable production of valuable chemical compounds. osti.govnih.gov

Q & A

Q. What are the standard synthetic routes for Sodium 2-cyano-4-phenylbutanoate, and how can purity be optimized?

Sodium salts of substituted butanoic acids are typically synthesized via neutralization of the parent acid with sodium hydroxide in aqueous or alcoholic media . For Sodium 2-cyano-4-phenylbutanoate, the reaction should be conducted under controlled pH (7–9) to avoid hydrolysis of the cyano group. Post-synthesis, purity optimization involves recrystallization from polar aprotic solvents (e.g., dimethylformamide) and characterization via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) to confirm ≥98% purity. Residual solvents should be quantified by GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing Sodium 2-cyano-4-phenylbutanoate?

- FT-IR : Confirm the presence of the cyano group (C≡N stretch at ~2200–2250 cm⁻¹) and carboxylate (asymmetric COO⁻ stretch at ~1550–1610 cm⁻¹) .

- NMR : H NMR (DO) should show phenyl protons (δ 7.2–7.5 ppm) and methylene/methine protons adjacent to the cyano group (δ 2.5–3.5 ppm). C NMR will resolve the carboxylate carbon (~175–180 ppm) and cyano carbon (~115–120 ppm) .

- Elemental Analysis : Validate sodium content via ICP-OES, targeting theoretical values (e.g., ~10.5% Na) .

Q. What are the primary research applications of Sodium 2-cyano-4-phenylbutanoate in organic synthesis?

The compound serves as a bifunctional intermediate:

- The cyano group enables nucleophilic additions (e.g., Grignard reactions) to form amines or ketones.

- The carboxylate facilitates coordination chemistry (e.g., metal-catalyzed cross-couplings) or esterification . Example: Reacting with benzyl bromide under phase-transfer conditions yields cyano-substituted esters for drug-discovery scaffolds .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity compared to other substituents (e.g., fluorine or hydroxyl)?

The cyano group’s strong electron-withdrawing nature increases the acidity of α-hydrogens (pKa ~8–9), enabling deprotonation for alkylation reactions. In contrast, fluorine (moderate electron withdrawal) and hydroxyl (electron-donating) groups alter reactivity pathways:

- Fluorophenyl analogs (e.g., 4-(2-fluorophenyl) derivatives) show enhanced stability in acidic conditions but reduced nucleophilicity .

- Hydroxyl-substituted analogs (e.g., Sodium 2-amino-4-hydroxy-4-methylpentanoate) participate in hydrogen bonding, affecting solubility and crystallization . Computational studies (DFT) can model substituent effects on transition states .

Q. What methodological strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Controlled Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C, sampling at intervals. Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolysis of cyano to amide/carboxylic acid) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life. For example, if degradation accelerates above pH 10, storage recommendations should prioritize neutral, anhydrous conditions .

Q. How can Sodium 2-cyano-4-phenylbutanoate be utilized in enzyme inhibition studies?

The compound’s structure mimics natural amino acid derivatives, making it a candidate for competitive inhibition. Example protocol:

- Enzyme Assay : Incubate with target enzymes (e.g., aminotransferases) and monitor activity via UV-Vis (NADH depletion at 340 nm).

- Dose-Response Curves : Calculate IC values using nonlinear regression. Compare with control inhibitors (e.g., Sodium 4-phenylbutyrate) to assess specificity .

Methodological Challenges & Data Analysis

Q. What are the best practices for validating synthetic yields when scaling up reactions?

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, stoichiometry) in small-scale trials to identify critical factors.

- In-line Analytics : Use PAT tools (e.g., ReactIR) to monitor reaction progress in real time.

- Reproducibility Checks : Replicate optimal conditions in triplicate at 10x scale; compare yields and purity via ANOVA to confirm consistency .

Q. How should researchers address discrepancies in biological activity data across different cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.